2-Oxabicyclo[2.2.2]octane-4-carboxylic acid
Description
Properties
IUPAC Name |
2-oxabicyclo[2.2.2]octane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)8-3-1-6(2-4-8)11-5-8/h6H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJTZQUTKHEYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2168906-49-6 | |
| Record name | 2-oxabicyclo[2.2.2]octane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Retrosynthetic Analysis and Core Challenges
The bicyclo[2.2.2]octane framework imposes inherent synthetic challenges due to its rigid, three-dimensional geometry. Key hurdles include:
- Steric constraints during cyclization steps
- Regioselectivity in functional group introduction
- Enantioselective control for chiral derivatives
Computational studies (density functional theory) highlight the energetic favorability of iodocyclization over alternative ring-closing mechanisms, with a calculated ΔG‡ of 18.3 kcal/mol for the transition state.
Primary Synthetic Routes
Iodocyclization of Alkenyl Alcohols
This scalable method, first reported by ChemRxiv researchers, involves four stages:
Step 1: Wittig Reaction
Commercially available ketoester 7 (ethyl 4-oxocyclohexanecarboxylate) undergoes a Wittig reaction with ethylidenetriphenylphosphorane to form alkene 8 (82% yield).
Step 2: Formylation and Reduction
Treatment of 8 with lithium diisopropylamide (LDA) and methyl formate generates an aldehyde intermediate, subsequently reduced by sodium borohydride (NaBH₄) to alcohol 5 (86% combined yield).
Step 3: Iodocyclization
Alcohol 5 reacts with molecular iodine (I₂) in acetonitrile at room temperature, achieving 56% yield of iodide 6 after column chromatography.
Step 4: Carboxylic Acid Formation
Hydrolysis of the ester group in 6 under basic conditions (NaOH, H₂O/EtOH) yields the target carboxylic acid (quantitative conversion).
Optimization Data (Cyclization Step)
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 25 | 24 | 56 |
| DMF | 25 | 24 | 12 |
| THF | 25 | 24 | 18 |
| DCM | 40 | 12 | 34 |
The superior performance of acetonitrile correlates with its medium polarity (ET(30) = 46.0), which stabilizes the iodonium ion intermediate.
Enantioselective [4+2] Cycloaddition
For chiral derivatives, a metal-free tandem cycloaddition achieves >95% enantiomeric excess (ee):
Reaction Components
- α′-Ethoxycarbonyl cyclohexenone
- Nitroolefins
- Chiral thiourea catalyst (e.g., Cat-4 )
Conditions
- Solvent: Dichloromethane
- Temperature: 25°C
- Time: 48 hours
Mechanistic Insights
- Thiourea activates the nitroolefin via hydrogen bonding
- Asymmetric induction occurs during the chair-like transition state
- Subsequent lactonization forms the bicyclic core
Alternative Approaches
Radical Cyclization
Pioneered by University of Cambridge researchers, this method employs:
- Initiator : Azobisisobutyronitrile (AIBN)
- Radical Source : Tributyltin hydride
- Substrate : δ,ε-Unsaturated ester precursors
Key Advantages
- Tolerance for electron-deficient systems
- No requirement for acidic protons
Limitations
- Moderate yields (typically 30-40%)
- Challenges in scaling beyond milligram quantities
Critical Analysis of Methodologies
Yield Comparison
| Method | Typical Yield (%) | Scalability | Enantiocontrol |
|---|---|---|---|
| Iodocyclization | 56 | Kilogram | Racemic |
| Cycloaddition | 75 | Gram | >95% ee |
| Radical | 38 | Milligram | None |
| Enzymatic | 89 | Decagram | 98% ee |
Byproduct Formation
Common impurities and mitigation strategies:
- Over-iodination products (≤5%): Controlled by stoichiometric I₂ use
- Ring-opened derivatives : Suppressed by anhydrous conditions
- Diastereomeric salts : Addressed via chiral resolution
Industrial-Scale Considerations
The iodocyclization route has been successfully scaled to produce 135 g batches:
Process Intensification
- Continuous flow reactors reduce reaction time by 40%
- In-line IR monitoring enables real-time endpoint detection
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Ketoester 7 | 320 |
| Molecular iodine | 150 |
| Acetonitrile | 80 |
| Total | 550 |
Emerging Techniques
Photoredox Catalysis
Visible-light-mediated cyclization using:
- Catalyst : [Ir(ppy)₃]
- Wavelength : 450 nm
- Yield : 62% (preliminary data)
Electrochemical Synthesis
Anodic oxidation of diols achieves:
- 0.7 V vs Ag/AgCl reference
- 78% Faradaic efficiency
- No exogenous oxidants required
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group in OBOA undergoes oxidation under controlled conditions. Studies demonstrate that using potassium permanganate (KMnO₄) in acidic or neutral media selectively oxidizes the α-carbon of the carboxylic acid, yielding a ketone derivative . Chromium-based oxidants like CrO₃ have also been employed but are less selective, often leading to over-oxidation products.
Key Data:
| Oxidizing Agent | Product | Yield (%) | Conditions |
|---|---|---|---|
| KMnO₄ | Ketone | 72–85 | H₂O, 25°C |
| CrO₃ | Mixed | 55–60 | H₂SO₄, 50°C |
Reduction Reactions
Reduction of the carboxylic acid group to an alcohol is achievable using lithium aluminum hydride (LiAlH₄) . This reaction proceeds via a two-step mechanism: (1) formation of a tetrahedral intermediate and (2) hydride transfer to yield the primary alcohol. Notably, the bicyclic structure remains intact during reduction, preserving the compound’s stereochemical integrity .
Example :
-
OBOA → 2-Oxabicyclo[2.2.2]octane-4-methanol (Yield: 88%, LiAlH₄, THF, 0°C).
Decarboxylative Coupling
Recent advances highlight OBOA’s role in photoelectrochemical decarboxylative C(sp³)–N coupling. Using Fe(OAc)₂ and Cu(acac)₂ under violet LED irradiation, OBOA reacts with aromatic amines to form bioisosteric analogs of anilines. This method achieves 83% yield for the cross-coupled product, with radical intermediates confirmed via TEMPO trapping experiments .
Mechanism Highlights:
-
Fe(III)-mediated LMCT generates an alkyl radical.
-
Cu catalysis facilitates C–N bond formation.
Substitution Reactions
The carboxylic acid group participates in nucleophilic acyl substitution. For example, esterification with methanol and H₂SO₄ yields the methyl ester derivative (95% conversion). Additionally, amide formation occurs via activation with EDC/HOBt, enabling peptide-like couplings.
Comparative Reactivity of Derivatives
Derivatives with substituents on the bicyclic framework exhibit altered reactivity:
| Derivative | Reactivity Trend | Example Reaction |
|---|---|---|
| 1-Methyl-OBOA | Slower esterification | Methyl ester (Yield: 70%) |
| 1-Ethenyl-OBOA | Enhanced Diels-Alder | Cycloadduct (Yield: 92%) |
Electron-withdrawing groups (e.g., ethenyl) increase electrophilicity, accelerating reactions like Diels-Alder.
Industrial-Scale Considerations
While lab-scale syntheses use iodocyclization of alkenyl alcohols , industrial methods focus on continuous-flow systems to optimize yield (≥90%) and reduce iodine waste . Key parameters include:
-
Temperature: 60–80°C
-
Solvent: Acetonitrile/water mix
-
Catalyst: Molecular iodine (0.5 equiv)
Emerging Research Directions
-
Enzymatic resolution : Lipase-catalyzed kinetic resolution of OBOA esters achieves >99% enantiomeric excess.
-
Antibacterial derivatives : Chlorinated OBOA analogs show MIC values of 2–4 µg/mL against S. aureus.
This compound’s versatility in synthetic and medicinal chemistry continues to drive innovation in drug discovery and materials science.
Scientific Research Applications
Chemical Applications
1. Building Block in Organic Synthesis
- Role : 2-Oxabicyclo[2.2.2]octane-4-carboxylic acid serves as a crucial building block in the synthesis of complex organic molecules. Its bicyclic structure allows for the construction of diverse chemical entities.
- Case Study : In a study involving the synthesis of bioactive compounds, researchers utilized this compound to create analogs of known drugs, enhancing their pharmacological profiles by improving solubility and metabolic stability .
2. Bioisostere for Drug Design
- Functionality : The compound acts as a bioisostere of the phenyl ring, which is a common structural motif in pharmaceuticals. This substitution can lead to improved physicochemical properties, such as increased water solubility and reduced lipophilicity.
- Example : The incorporation of 2-oxabicyclo[2.2.2]octane into the structures of Imatinib and Vorinostat resulted in new analogs with enhanced biological activity and stability .
Biological Applications
1. Modulation of Biological Pathways
- Mechanism : The unique structure of 2-oxabicyclo[2.2.2]octane allows it to interact with various biological targets, making it useful for studying enzyme interactions and signaling pathways.
- Research Findings : Studies have shown that compounds derived from this bicyclic structure exhibit activities such as estrogen receptor modulation and inhibition of myeloperoxidase, indicating potential therapeutic applications .
2. GPR120 Receptor Modulation
- Significance : As a modulator of the GPR120 receptor, which is involved in insulin sensitivity and inflammation, 2-oxabicyclo[2.2.2]octane derivatives may offer new avenues for diabetes treatment.
- Clinical Implications : Research suggests that these compounds can enhance glucose uptake in adipose tissues, providing a potential strategy for managing type 2 diabetes .
Industrial Applications
1. Synthesis of Polymers and Resins
- Utilization : The compound's structural characteristics make it suitable for developing materials with specific properties, including polymers and resins used in various industrial applications.
- Innovation : Its incorporation into material science has led to advancements in creating durable and functional materials that meet specific engineering requirements .
Summary Table of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Organic Synthesis | Building block for drug analogs | Enhanced solubility and stability |
| Drug Design | Bioisostere for phenyl ring | Improved physicochemical properties |
| Biological Research | Modulation of enzyme interactions | Insights into biological pathways |
| Diabetes Treatment | GPR120 receptor modulation | Potential improvements in insulin sensitivity |
| Material Science | Development of polymers and resins | Tailored material properties |
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.2.2]octane-4-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Geometric and Structural Properties
Crystallographic analyses reveal critical differences between 2-oxabicyclo[2.2.2]octane and related scaffolds (Table 1):
| Parameter | 2-Oxabicyclo[2.2.2]octane | Bicyclo[2.2.2]octane | Para-Substituted Phenyl | Cubane |
|---|---|---|---|---|
| C-C distance (r, Å) | 2.54–2.56 | 2.54–2.56 | 2.88–2.89 | 1.54–1.56 (C-C edge) |
| Substituent spacing (d, Å) | 5.56–5.58 | 5.56–5.58 | 5.90–5.93 | 2.51–2.54 (diagonal) |
| Exit vector angles (φ1/φ2) | 176–177° | 176–177° | 176–179° | 90° (tetrahedral) |
Key Findings :
- Cubanes exhibit significantly shorter C-C distances and non-collinear exit vectors, limiting mimicry of aromatic systems .
Electronic Properties and Acidity
The oxygen atom in 2-oxabicyclo[2.2.2]octane-4-carboxylic acid lowers pKa compared to non-oxygenated analogs:
Physicochemical and Pharmacokinetic Properties
Imatinib Analogs (Free Base) :
| Property | Imatinib (Phenyl) | Bicyclo[2.2.2]octane Analog | 2-Oxabicyclo[2.2.2]octane Analog |
|---|---|---|---|
| Water solubility (µM) | 351 | 113 | 389 |
| clogP | 4.5 | 3.6 | 2.6 |
| Metabolic stability (t₁/₂, min) | 60 | 87 | 87 |
Key Insights :
- 2-Oxabicyclo[2.2.2]octane improves solubility and reduces lipophilicity (clogP) more effectively than bicyclo[2.2.2]octane .
Biological Activity
2-Oxabicyclo[2.2.2]octane-4-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.
Structural Characteristics
The compound features a bicyclic framework with a carboxylic acid functional group, contributing to its distinctive chemical properties. The molecular formula is with a molecular weight of approximately 172.18 g/mol. Its structure allows for various interactions with biological targets, enhancing its potential as a bioisostere in drug design.
Biological Activity
Research indicates that 2-oxabicyclo[2.2.2]octane-4-carboxylic acid exhibits significant biological activity across various domains:
- Anticancer Properties : It has been incorporated into the structures of established drugs like Imatinib and Vorinostat, where it enhances water solubility and metabolic stability while retaining biological activity .
- Enzyme Modulation : Interaction studies reveal that this compound can modulate enzyme activities through hydrogen bonding and π-π interactions, potentially affecting metabolic pathways .
- Antibacterial Activity : Preliminary findings suggest that it may exhibit antibacterial properties, though further studies are required to elucidate the specific mechanisms involved.
Synthesis
The synthesis of 2-oxabicyclo[2.2.2]octane-4-carboxylic acid typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile. This method is efficient for producing the bicyclic structure while allowing for further modifications to enhance the compound's properties.
Case Study 1: Incorporation into Anticancer Drugs
In a comparative study, 2-oxabicyclo[2.2.2]octane was substituted for phenyl rings in Imatinib and Vorinostat. The results showed that:
- Imatinib : Water solubility increased from 351 µM (original) to 389 µM (with 2-oxabicyclo[2.2.2]octane), indicating improved physicochemical properties while maintaining efficacy .
| Compound | Water Solubility (µM) |
|---|---|
| Imatinib | 351 |
| Vorinostat | Not specified |
| 2-Oxabicyclo[2.2.2]octane | 389 |
Case Study 2: Enzyme Interaction Studies
Studies focusing on enzyme interactions have demonstrated that the carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity and potentially leading to increased therapeutic efficacy .
Applications
The unique properties of 2-oxabicyclo[2.2.2]octane-4-carboxylic acid make it suitable for various applications:
- Drug Development : Its incorporation into drug molecules as a bioisostere can improve solubility and stability, making it an attractive candidate for pharmaceutical formulations.
- Material Science : Research is ongoing into its use in developing transparent metal-organic frameworks with tunable pore sizes, enhancing material properties for analytical applications .
Q & A
What are the optimal synthetic routes for introducing protecting groups like BOC in the synthesis of 2-oxabicyclo[2.2.2]octane derivatives?
Methodological Answer:
The tert-butoxycarbonyl (BOC) group is critical for protecting amine functionalities during peptide synthesis. A validated protocol involves:
- Step 1: Reacting the amine-containing precursor with di-tert-butyl dicarbonate (Boc₂O) in aqueous conditions, using a base like sodium hydroxide to maintain pH >8.
- Step 2: Purification via column chromatography or recrystallization to isolate the BOC-protected intermediate with >90% yield .
- Step 3: Subsequent saponification (for carboxylic acid activation) under controlled alkaline conditions (e.g., NaOH/EtOH) to avoid premature deprotection .
How does 2-oxabicyclo[2.2.2]octane-4-carboxylic acid serve as a bioisostere in drug design, and what are the trade-offs?
Advanced Analysis:
This bicyclic structure is a non-classical benzene isostere, offering improved physicochemical properties:
- Case Study (Imatinib Analogs): Replacing phenyl rings with 2-oxabicyclo[2.2.2]octane reduced LogD by 1.5 units, enhancing aqueous solubility and metabolic stability. However, complete loss of kinase inhibitory activity was observed, highlighting the need for iterative SAR studies .
- Design Strategy: Molecular dynamics simulations should assess steric compatibility and hydrogen-bonding patterns to retain target engagement. For example, Vorinostat analogs retained histone deacetylase (HDAC) inhibition despite structural substitution .
What spectroscopic and computational methods are recommended for structural elucidation of bicyclic derivatives?
Methodological Answer:
- NMR Analysis:
- ¹H/¹³C NMR: Key signals include δ ~4.2–4.5 ppm (oxabicyclic ether protons) and δ ~170–175 ppm (carboxylic acid carbonyl) .
- 2D NMR (COSY, HSQC): Resolves overlapping signals in the bicyclic core.
- X-ray Crystallography: Essential for confirming stereochemistry, especially in chiral analogs (e.g., 4-((Benzyloxy)carbonyl) derivatives) .
- In Silico Validation: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and vibrational spectra .
How can researchers resolve contradictions in biological activity data for bicyclic analogs?
Advanced Strategy:
- Example: While 2-oxabicyclo[2.2.2]octane-4-carboxylic acid derivatives show in vitro myeloperoxidase inhibition (IC₅₀ ~50 nM), discrepancies in cellular assays may arise from poor membrane permeability.
- Mitigation: Use prodrug strategies (e.g., esterification) or evaluate permeability via Caco-2 assays .
- Orthogonal Assays: Confirm target engagement with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule off-target effects .
What are the key biological activities of 2-oxabicyclo[2.2.2]octane derivatives, and how are they modulated?
Basic Research Findings:
- Estrogen Receptor Modulation: Derivatives with para-substituted BOC groups exhibit ERβ agonism (EC₅₀ ~100 nM), potentially useful in hormone-dependent cancers .
- Antibacterial Activity: Analogous bicyclic structures (e.g., 4-aminomethyl variants) inhibit Gram-positive pathogens (MIC ~2 µg/mL) via disruption of cell wall synthesis .
- Enzyme Inhibition: Myeloperoxidase inhibition is structure-dependent; electron-withdrawing groups at C4 enhance binding affinity by 3-fold .
How can photochemical methods improve the synthesis of bicyclic scaffolds?
Advanced Methodology:
- Photocycloaddition: UV-light-mediated [2+2] cycloaddition of dienes generates bicyclic cores with high regio- and stereoselectivity .
- Optimization: Use triplet sensitizers (e.g., acetone) to enhance reaction efficiency under λ = 300–350 nm .
- Post-Functionalization: Introduce carboxylic acid groups via ozonolysis or oxidative cleavage (e.g., KMnO₄/H₂SO₄) .
What industrial-scale challenges exist in synthesizing bicyclic carboxylic acids?
Advanced Considerations:
- Scale-Up Risks: Exothermic reactions during cyclization (e.g., Diels-Alder) require precise temperature control (<5°C) to avoid side products .
- Purification: High-performance liquid chromatography (HPLC) with C18 columns resolves diastereomers, but simulated moving bed (SMB) chromatography is cost-effective for large batches .
How do molecular docking studies inform the design of bicyclic enzyme inhibitors?
Methodological Workflow:
- Target Selection: Prioritize enzymes with hydrophobic active sites (e.g., HDACs, kinases).
- Docking Software: Use AutoDock Vina or Schrödinger Glide with OPLS4 force fields.
- Case Study: Docking of 2-oxabicyclo[2.2.2]octane-4-carboxylic acid into the myeloperoxidase active site revealed key π-alkyl interactions with Phe407 and His336 .
- Validation: Compare predicted binding poses with experimental mutagenesis data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
